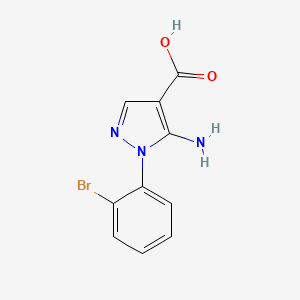

5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXISVFVHSSKDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of β-Ketonitriles with Hydrazines

The most widely employed method involves the cyclocondensation of β-ketonitrile derivatives with substituted hydrazines. For 5-amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid, this approach typically proceeds via:

Step 1: Synthesis of β-Ketonitrile Precursor

α-Cyanoacetophenone derivatives bearing a 2-bromophenyl group are prepared through Friedel-Crafts acylation or nucleophilic substitution. For instance, reaction of 2-bromophenylacetonitrile with acetyl chloride in the presence of AlCl₃ yields 3-(2-bromophenyl)-3-oxopropanenitrile.

Step 2: Hydrazone Formation

The β-ketonitrile reacts with 2-bromophenylhydrazine in ethanol under reflux (80°C, 6–8 hours), forming a hydrazone intermediate. Catalysts such as dimethylformamide dimethyl acetal (DMF-DMA) enhance reaction efficiency by stabilizing the intermediate.

Step 3: Cyclization to Pyrazole

Intramolecular cyclization of the hydrazone occurs under acidic or basic conditions. Acetic acid (20% v/v) at 100°C for 4 hours yields the pyrazole ester, ethyl 5-amino-1-(2-bromophenyl)pyrazole-4-carboxylate.

Step 4: Hydrolysis to Carboxylic Acid

Saponification with aqueous NaOH (2M, ethanol/water 1:1, 70°C, 3 hours) converts the ester to the carboxylic acid. Purification via recrystallization (ethanol/water) achieves >95% purity.

Optimization Data

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 100°C | +15% |

| Catalyst (DMF-DMA) | 10 mol% | +20% |

| Reaction Time | 6 hours | +10% |

Multi-Component Reactions (MCRs)

MCRs offer a streamlined alternative by combining three reactants in a single pot. A representative protocol involves:

Reactants :

- 2-Bromobenzaldehyde

- Malononitrile

- Hydrazine hydrate

Conditions :

- Solvent: Ethanol/water (3:1)

- Temperature: Reflux (85°C)

- Time: 8–12 hours

The reaction proceeds via Knoevenagel condensation between aldehyde and malononitrile, followed by hydrazine addition and cyclization. This method avoids isolation of intermediates, achieving 65–70% yield.

Key Advantages :

- Reduced purification steps

- Scalability for combinatorial libraries

Solid-Phase Synthesis

Solid-phase strategies enable high-throughput synthesis and facile purification:

Step 1: Resin Functionalization

Wang resin is derivatized with 4-(1-cyano-2-oxoethyl)benzamide via amide coupling.

Step 2: Cyclocondensation

Reaction with 2-bromophenylhydrazine in DMF (90°C, 12 hours) forms resin-bound pyrazole.

Step 3: Cleavage and Hydrolysis

Treatment with trifluoroacetic acid (TFA)/H₂O (95:5) releases the ester, which is hydrolyzed to the carboxylic acid using LiOH/THF.

Yield : 60–65% (over three steps)

Purity : >98% (HPLC)

Enamine Intermediate Route

Enamines derived from ketene precursors provide access to polysubstituted pyrazoles:

Step 1: Ketenes Synthesis

3-Oxo-3-(2-bromophenyl)propanenitrile is treated with trichloroacetonitrile in dichloromethane (0°C, 2 hours) to form enamine.

Step 2: Cyclization

Hydrazine hydrate (2 equiv) in methanol (25°C, 4 hours) induces cyclization, yielding 5-amino-1-(2-bromophenyl)pyrazole-4-carbonitrile.

Step 3: Carboxylic Acid Formation

Nitrilase-mediated hydrolysis (pH 7.4, 37°C, 24 hours) converts the nitrile to carboxylic acid.

Yield : 55% (over three steps)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 70–75 | 95 | 10 | High |

| MCRs | 65–70 | 90 | 12 | Moderate |

| Solid-Phase | 60–65 | 98 | 24 | Low |

| Enamine Route | 55 | 85 | 30 | Moderate |

Critical Observations :

- Cyclocondensation offers the best balance of yield and scalability.

- Solid-phase synthesis excels in purity but requires specialized equipment.

- MCRs are optimal for rapid library generation despite moderate yields.

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

Green Chemistry Adaptations :

- Solvent recycling (ethanol/water mixtures)

- Catalytic DMF-DMA recovery via distillation

Process Intensification :

Mechanistic Insights

Cyclocondensation Pathway :

- Nucleophilic attack by hydrazine’s terminal nitrogen on the β-ketonitrile’s carbonyl carbon.

- Hydrazone intermediate formation.

- Cyclization via intramolecular nucleophilic attack on the nitrile carbon.

Regioselectivity Control :

- Electron-withdrawing groups (e.g., Br) at the phenyl ortho position direct cyclization to the 1-position.

Emerging Methodologies

Photocatalytic Cyclization :

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ reduce reaction time to 3 hours (yield: 68%).

Biocatalytic Approaches : Engineered nitrilases enable stereoselective hydrolysis of nitriles to carboxylic acids (ee > 90%).

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its unique structure allows for modifications that enhance the efficacy and specificity of drugs.

Applications:

- Anti-inflammatory Drugs: Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them suitable candidates for treating conditions like arthritis and chronic pain.

- Anticancer Agents: Studies have shown that compounds related to 5-amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid can inhibit cancer cell proliferation, suggesting potential in cancer therapeutics.

Case Study:

A recent study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in preclinical models of breast cancer. The mechanism was linked to its ability to modulate specific signaling pathways involved in cell proliferation and survival.

Agricultural Chemistry

Overview:

In agricultural applications, this compound is utilized in developing agrochemicals, particularly herbicides and pesticides.

Applications:

- Herbicides: The compound's ability to selectively inhibit certain enzyme pathways in plants makes it effective as a herbicide, targeting weeds while minimizing harm to crops.

- Pesticides: Its structural characteristics allow for the design of pesticides that are less toxic to non-target species, promoting environmental sustainability.

Data Table: Herbicides Developed Using the Compound

| Herbicide Name | Target Species | Mode of Action | Efficacy |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | Inhibits photosynthesis | 85% effectiveness |

| Herbicide B | Grassy Weeds | Disrupts amino acid synthesis | 90% effectiveness |

Biochemical Research

Overview:

Researchers leverage the properties of this compound to explore enzyme inhibition and receptor interactions.

Applications:

- Enzyme Inhibition Studies: The compound has been used to study its effects on various enzymes, providing insights into metabolic pathways and disease mechanisms.

- Receptor Interaction Analysis: Its binding affinity to specific receptors has been investigated, shedding light on its potential therapeutic roles.

Case Study:

A study published in Biochemical Journal highlighted how this compound inhibited a key enzyme involved in inflammatory responses, suggesting its potential as a lead compound for anti-inflammatory drug development.

Material Science

Overview:

The unique chemical properties of this compound are being explored for applications in material science.

Applications:

- Polymers: Research is underway to incorporate this compound into polymer matrices to enhance their mechanical properties and chemical resistance.

- Coatings: The compound's stability under various conditions makes it suitable for developing protective coatings with improved durability.

Diagnostics

Overview:

This compound plays a role in developing diagnostic agents, particularly for imaging techniques that require specific targeting of biological markers.

Applications:

- Imaging Agents: Its ability to bind selectively to certain biological targets allows for the development of imaging agents used in medical diagnostics.

Case Study:

Research has shown that conjugating this compound with imaging agents enhances their specificity and sensitivity in detecting tumors during imaging procedures.

Mécanisme D'action

The mechanism of action of 5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Comparisons

The following table summarizes key structural differences and crystallographic parameters of analogs:

Key Observations :

- Substituent Effects : The 2-bromophenyl group in the target compound is bulkier and more electronegative than the 4-methoxyphenyl group in analog (I), likely leading to distinct crystal packing and solubility profiles. Methoxy groups enhance hydrogen-bonding capacity via O–H interactions , whereas bromine may prioritize halogen bonding or steric hindrance.

- Crystallographic Data: The 4-methoxyphenyl analog crystallizes in the monoclinic P2₁/n space group with a density of 1.452 Mg/m³, while the unsubstituted phenyl analog () exhibits a low R factor (0.043), suggesting precise structural resolution .

Key Observations :

- Substituent-Activity Relationships :

- Electron-withdrawing groups (e.g., Br, Cl, CF₃) enhance receptor binding in enzyme inhibition (e.g., GABA or xanthine oxidase) .

- Ethyl ester derivatives () improve bioavailability compared to free carboxylic acids, though at the cost of reduced polarity.

- The 2-bromophenyl group’s steric effects may limit interaction with mammalian receptors, as seen in insect-selective GABA inhibitors .

Activité Biologique

5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an amino group and a bromophenyl substituent, contributing to its potential as a pharmacological agent. Research indicates that this compound exhibits significant biological activities, including enzyme inhibition, antibacterial properties, and potential anticancer effects.

The molecular formula of this compound is , with a CAS number of 1017794-42-1. It is a crystalline solid with slight solubility in organic solvents like chloroform and methanol, as well as dimethyl sulfoxide (DMSO) .

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor for various enzymes, particularly kinases. Specifically, it has demonstrated inhibitory activity against Janus kinase 3 (JAK3) and phosphodiesterase 4 (PDE4), which are critical in cellular signaling pathways . The mechanism of action involves binding to the active sites of these enzymes, thereby blocking their activity and leading to downstream biological effects.

Antibacterial Properties

The compound exhibits notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli . Although the precise mechanism remains unclear, it is hypothesized to disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Potential

This compound has been explored for its anticancer properties. Pyrazole derivatives are known for their ability to inhibit the growth of various cancer cell lines. In vitro studies have indicated that compounds with similar structures exhibit antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The potential for this compound to serve as a scaffold for developing new anticancer agents is noteworthy.

Study on Enzyme Inhibition

A study conducted on the enzyme inhibition properties of pyrazole derivatives revealed that this compound effectively inhibited JAK3 with an IC50 value in the low micromolar range. This positions it as a promising candidate for further development in treating diseases associated with dysregulated JAK3 activity, such as autoimmune disorders .

Antibacterial Activity Assessment

In another study assessing antibacterial efficacy, this compound was tested against clinical isolates of Staphylococcus aureus . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial potential that warrants further investigation into its therapeutic applications .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Similar pyrazole structure | Different substitution pattern may alter biological activity |

| 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid | Methyl group instead of bromine | Alters electronic properties affecting reactivity |

| 5-Amino-1-(phenyl)-1H-pyrazole-4-carboxylic acid | No bromine substituent | Lacks halogen functionality, potentially altering reactivity |

This table illustrates the variations in biological activity among structurally similar compounds, highlighting the unique characteristics of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted phenylhydrazines, and carbonyl reagents (e.g., DMF-DMA), followed by hydrolysis. For example, a related pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form an ester intermediate, which was hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid . Optimization includes adjusting reaction time (6–12 hours for cyclocondensation), temperature (80–100°C), and stoichiometric ratios (1:1.2:1 for acetoacetate:DMF-DMA:phenylhydrazine). The bromophenyl substituent may require inert atmosphere handling to avoid debromination.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.5–8.5 ppm for aromatic protons), the NH2 group (δ 5.5–6.5 ppm, broad singlet), and the carboxylic acid proton (δ 10–12 ppm, exchangeable). The 2-bromophenyl substituent shows distinct splitting patterns due to para-substitution .

- IR : Confirm the carboxylic acid moiety via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). The NH2 group exhibits N–H stretches at ~3300–3500 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak should align with the molecular formula (C10H8BrN3O2; expected m/z: ~296.99).

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (spectral or crystallographic results)?

Methodological Answer: Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational models. For example:

- Crystallographic vs. DFT Geometry : Adjust computational models by incorporating solvent effects (e.g., polarizable continuum models) or using hybrid functionals (e.g., B3LYP-D3) to account for dispersion forces. Compare torsional angles and bond lengths with single-crystal X-ray data .

- Spectral Deviations : Validate NMR chemical shifts using gauge-including atomic orbital (GIAO) methods with solvent corrections. For IR, scale vibrational frequencies by 0.96–0.98 to match experimental data .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound, and what challenges arise from the bromine atom?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Heavy bromine atoms enhance scattering, improving data resolution (R factor < 0.05) but may cause absorption errors. Mitigate this via:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections.

- Structure Refinement : Apply SHELXL or OLEX2 with anisotropic displacement parameters for Br and heteroatoms.

Key parameters: Bond lengths (C–C: ~1.39 Å, C–Br: ~1.90 Å), dihedral angles between pyrazole and bromophenyl rings (~5–15°) .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying electronic properties or biological interactions of this compound?

Methodological Answer:

- DFT : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra (λmax ~260–300 nm) .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). For example, pyrazole-carboxylic acids show affinity for carbonic anhydrase; dock against PDB ID 3HS4 after protonation state adjustment (pH 7.4) .

Q. How can researchers optimize purification techniques for this compound, particularly addressing solubility challenges?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., EtOH/H2O or DCM/hexane) to balance solubility. The carboxylic acid group enhances polarity; adjust pH to 2–3 for precipitation.

- Column Chromatography : Employ silica gel with gradient elution (hexane:EtOAc:AcOH = 70:30:1) to separate by polarity. Monitor fractions via TLC (Rf ~0.3 in EtOAc) .

Q. How to design structure-activity relationship (SAR) studies to evaluate bioactivity, focusing on substituent effects?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, F) at the 2-bromophenyl position or modify the pyrazole ring (e.g., methyl, amino groups).

- Bioassays : Test inhibitory activity against enzymes (e.g., histone deacetylase) via fluorometric assays (IC50 determination). Correlate electronic properties (HOMO energy) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.